2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H14N6OS2 and its molecular weight is 334.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized various heterocyclic compounds incorporating thiadiazole moieties, demonstrating the versatility of similar structures in creating a range of bioactive molecules. These compounds are characterized using techniques like IR, MS, NMR, and other spectroscopic methods to establish their structure and potential for further modification and application in different scientific fields Fadda et al., 2017.
Antimicrobial and Antitumor Activities
The synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives incorporating similar structural motifs has shown promising inhibitory effects on various cell lines, indicating their potential as antimicrobial and antitumor agents. Some compounds have demonstrated significant inhibitory activity, comparable to established drugs like doxorubicin Albratty et al., 2017.
Antioxidant Properties
Compounds with similar structures have been evaluated for their antioxidant activity, showing significant potential in combating oxidative stress. This highlights their relevance in research focused on oxidative damage and its implications for various diseases Talapuru et al., 2014.
Antifolate Activities
The classical and nonclassical derivatives of similar compounds have been explored for their antifolate activities, demonstrating their potential as dihydrofolate reductase (DHFR) inhibitors. This suggests their applicability in the development of new antitumor agents targeting DHFR, an enzyme critical for DNA synthesis in rapidly dividing cells Gangjee et al., 2007.
Synthesis of Heterocyclic Compounds for Pharmacological Studies
The synthesis of heterocyclic compounds containing sulfonamido moieties, similar in structure, indicates a broad interest in developing new molecules with potential antibacterial properties. This research direction is pivotal for discovering new antibiotics and addressing the challenge of antibiotic resistance Azab et al., 2013.
Mechanism of Action
Target of Action
The compound “2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide” contains a 1,2,4-triazole ring, a pyrrole ring, and a thiazole ring. Compounds containing these rings are known to exhibit a wide range of biological activities . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Compounds with similar structures have been found to interact with various enzymes and receptors, leading to changes in cellular processes .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets and mode of action of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially affect that pathway and its downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and physicochemical properties. For example, the presence of polar groups and the overall lipophilicity of the compound could influence its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a particular enzyme, it could lead to decreased activity of that enzyme and changes in the cellular processes it’s involved in .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound might be more stable and active at certain pH levels or temperatures .
properties
IUPAC Name |
2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6OS2/c1-2-10-16-17-13(19(10)18-6-3-4-7-18)22-9-11(20)15-12-14-5-8-21-12/h3-8H,2,9H2,1H3,(H,14,15,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLIERDJTHLFAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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